molecular formula C20H22N4O3 B2680186 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE CAS No. 1421452-45-0

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2680186
CAS No.: 1421452-45-0
M. Wt: 366.421
InChI Key: LQZOWAVGQGXHNV-UHFFFAOYSA-N
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Description

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxadiazole ring produces corresponding amines .

Scientific Research Applications

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE stands out due to its unique combination of furan, oxadiazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(21-10-6-15-4-2-1-3-5-15)24-11-7-16(8-12-24)18-22-23-19(27-18)17-9-13-26-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZOWAVGQGXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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